1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-2-pentyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the benzimidazole core.
Addition of Pentyl Chain: The pentyl chain can be added through alkylation reactions using pentyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
- 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl methanol
- 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol
- 1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl methanol
Comparison:
- Structural Differences: The presence of different substituents (fluorobenzyl, methylbenzyl, chlorobenzyl) affects the chemical properties and reactivity.
- Unique Properties: 1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole is unique due to its specific fluorobenzyl and pentyl groups, which may enhance its biological activity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H21FN2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-pentylbenzimidazole |
InChI |
InChI=1S/C19H21FN2/c1-2-3-4-13-19-21-17-11-7-8-12-18(17)22(19)14-15-9-5-6-10-16(15)20/h5-12H,2-4,13-14H2,1H3 |
InChI Key |
WXIZOUQTKYGLFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.